Ethyl2-fluorothiophene-3-carboxylate
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Overview
Description
Ethyl 2-fluorothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7FO2S and a molecular weight of 174.19 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluorothiophene-3-carboxylate can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by esterification. For instance, the preparation of ethyl 2-methylthiophene-3-carboxylate involves the halogen-magnesium exchange reaction using i-PrMgCl/LiCl in tetrahydrofuran (THF) at reflux conditions . This method provides a safe and efficient route, avoiding the use of strong bases and noncryogenic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including ethyl 2-fluorothiophene-3-carboxylate, often involves large-scale synthesis using similar halogenation and esterification techniques. The process is optimized for operational simplicity and high yield, making it suitable for pharmaceutical and material science applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-fluorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its use in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-fluorothiophene-2-carboxylate: Similar structure but different substitution pattern.
Ethyl 2-methylthiophene-3-carboxylate: Methyl group instead of fluorine.
Ethyl 2-thiophenecarboxylate: Lacks the fluorine atom.
Uniqueness
Ethyl 2-fluorothiophene-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry .
Properties
Molecular Formula |
C7H7FO2S |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
MASUTUUFOHDZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)F |
Origin of Product |
United States |
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